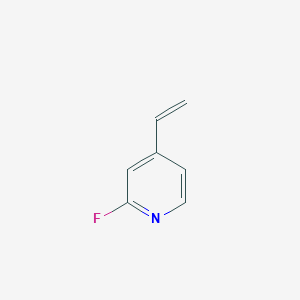

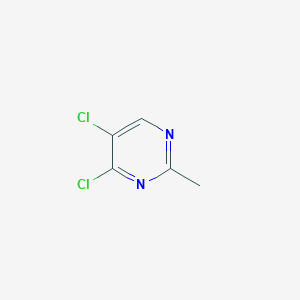

![molecular formula C13H15NO2 B1322602 螺[异色满-1,4'-哌啶]-3-酮 CAS No. 252002-14-5](/img/structure/B1322602.png)

螺[异色满-1,4'-哌啶]-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of spiro compounds, particularly those with a piperidine moiety, has been a subject of interest due to their potential pharmacological activities. For instance, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethyl analogue was achieved through lithiation followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Similarly, spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated as acetyl-CoA carboxylase inhibitors, with some showing significant activity . Moreover, spiro[isochroman-piperidine] analogs were prepared and tested for their ability to inhibit histamine release from mast cells, with the lipophilicity of the substituents playing a major role in activity .

Molecular Structure Analysis

The molecular structure of spiro compounds is crucial for their biological activity. The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold has been identified as an important pharmacophore in medicinal chemistry, with recent advances in the synthesis of derivatives demonstrating its versatility and potential utility . The conformational restriction in the linker-to-tail moiety of spiro[chromane-2,4'-piperidine] derivatives was exploited to design potent G-protein-coupled receptor 119 agonists .

Chemical Reactions Analysis

The chemical reactivity of spiro compounds allows for the creation of a variety of analogs with different biological activities. For example, spiro[isocoumarin-piperidines] and related compounds were synthesized and found to have analgesic activity, with the position of the spiro junction (3-spiro vs. 4-spiro) affecting the activity . Additionally, novel N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogs were synthesized and exhibited good anti-fungal and anti-microbial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their structural features. For instance, the analgesic properties of isochroman-4-spiro-4'-piperidines were reported to be weak, suggesting that the introduction of a new ring can affect the potency of the compounds . Furthermore, the affinity and selectivity of spiro[isobenzofuran-1(3H),4'-piperidines] for sigma ligands were found to be highly dependent on the N-substituent size and the presence of substituents in the benzene ring .

科学研究应用

合成与生物活性

螺[异色满-1,4'-哌啶]-3-酮衍生物因其生物活性而受到探索。1'-烷基螺[异色满-3,4'-哌啶]-1-酮和 1'-烷基螺[异色满-4,4'-哌啶] 已显示出显着的镇痛活性,与氨基比林相当。这突出了它们在疼痛管理应用中的潜力 (Yamato、Hashigaki、Ikeda、Ohtake 和 Tasaka,1981)。此外,发现该类中的一些化合物可抑制肥大细胞释放组胺,表明它们在过敏反应中的用途 (Yamato、Hashigaki、Hiramatsu 和 Tasaka,1981)。

组蛋白脱乙酰酶 (HDAC) 抑制中的药理学重要性

螺[异色满-1,4'-哌啶]-3-酮衍生物在组蛋白脱乙酰酶 (HDAC) 抑制中显示出潜力,这在癌症治疗中至关重要。例如,螺[色满-2,4'-哌啶] 异羟肟酸衍生物已被确定为新型 HDAC 抑制剂,对各种肿瘤细胞系表现出抗增殖活性,并具有良好的口服生物利用度 (Varasi 等人,2011)。

σ 受体配体

研究合成了螺[异苯并呋喃-1(3H),4'-哌啶] 和相关化合物,并评估了它们作为 σ 配体。这些化合物与选择性 σ2 配体相关,已显示出在理解控制 σ1/σ2 亲和力和选择性的结构因素方面的前景,对神经精神疾病有影响 (Moltzen、Perregaard 和 Meier,1995)。

抗分枝杆菌活性

螺-哌啶-4-酮已合成并评估了其对结核分枝杆菌的活性。一种化合物尤其表现出显着的体外和体内效力,表明其在结核病治疗中的潜力 (Kumar、Perumal、Senthilkumar、Yogeeswari 和 Sriram,2008)。

合成与降压活性

螺[4H-3,1-苯并恶嗪-4,4'-哌啶]-2(1H)-酮已合成并评估了其降压活性。一种特定的化合物在降低自发性高血压大鼠的高血压方面显示出前景,表明其在高血压的潜在治疗应用 (Clark 等人,1983)。

属性

IUPAC Name |

spiro[4H-isochromene-1,4'-piperidine]-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWQMWXINXCTRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627357 |

Source

|

| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[isochroman-1,4'-piperidin]-3-one | |

CAS RN |

252002-14-5 |

Source

|

| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

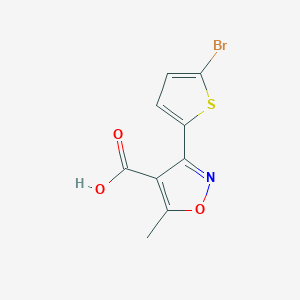

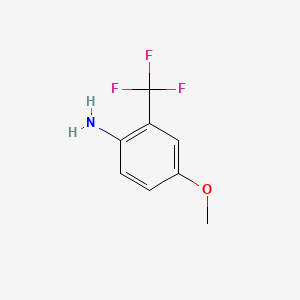

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

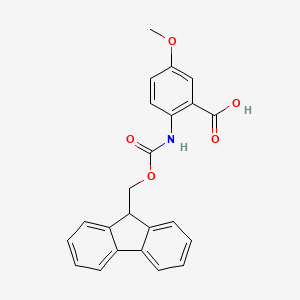

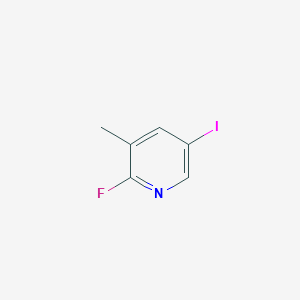

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

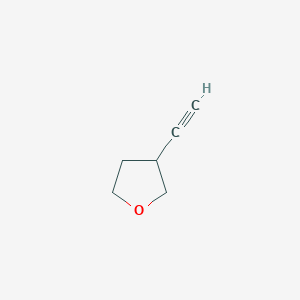

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)